molecular formula C27H22NOP B062285 (R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline CAS No. 167171-03-1

(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline

Cat. No.: B062285
CAS No.: 167171-03-1
M. Wt: 407.4 g/mol
InChI Key: OKUTYUNUKKPYJS-VWLOTQADSA-N
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Description

(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline is a useful research compound. Its molecular formula is C27H22NOP and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Catalytic Application in Asymmetric Reactions :

    • Used as ligands in asymmetric phenyl transfer reactions to aldehydes, showing moderate enantioselectivities and good yields (Bolm, Zani, Rudolph, & Schiffers, 2004).
    • Applied in the synthesis and characterization of chiral-at-metal phosphinooxazoline-rhodium(III) and iridium(III) complexes, useful in asymmetric catalytic Diels−Alder reactions (Carmona et al., 2002).
    • Utilized in the synthesis of novel organoplatinum complexes, acting as Lewis acids and enantioselective catalysts in Michael reactions (Blacker et al., 1999).
  • Development of New Chiral Ligands and Complexes :

  • Involvement in Complex Metal Reactions :

    • Involved in the synthesis of ruthenium nitrosyl complexes, offering insights into photo- and thermal isomerization mechanisms (Silva et al., 2015).
    • Used in the asymmetric hydrogenation of an imine using Ir complexes (Ezhova et al., 2004).
    • Employed in the synthesis of phosphinooxazoline complexes of iron, examining their structural and electronic properties (Sedinkin, Rath, & Bauer, 2008).
  • Photoreactions and Structural Studies :

    • Involved in photoinduced reactions of aryl-2H-azirines with carbonyl compounds (Giezendanner, Märky, Jackson, Hansen, & Schmid, 1972).
    • Studied for structural characterization in complexes of a binaphthyl−phosphino−oxazoline auxiliary, affecting enantioselectivity in catalytic experiments (Selvakumar et al., 2000).
  • Applications in Environmental Chemistry :

Mechanism of Action

The mechanism of action of “®-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline” is not clear from the available data. As a type of oxazoline, it may act as a ligand in metal-catalyzed reactions .

Safety and Hazards

Safety information for “®-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline” suggests avoiding contact with skin and eyes . Further safety and hazard information should be available in the material safety data sheet (MSDS) for this compound .

Future Directions

The future directions for research on “®-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline” could involve exploring its potential uses in catalysis, given that oxazolines often act as ligands in metal-catalyzed reactions . Further studies could also investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

diphenyl-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUTYUNUKKPYJS-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431352
Record name (R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167171-03-1
Record name (R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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